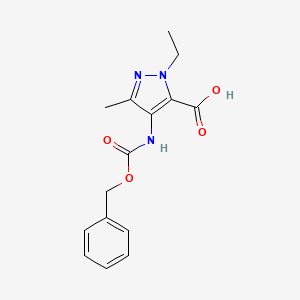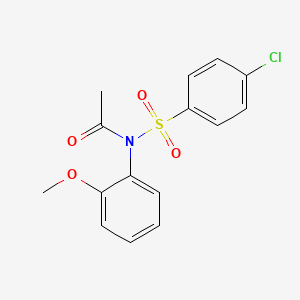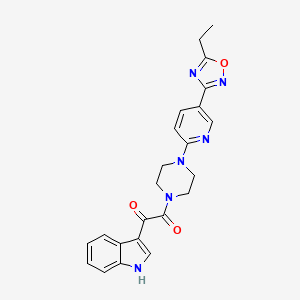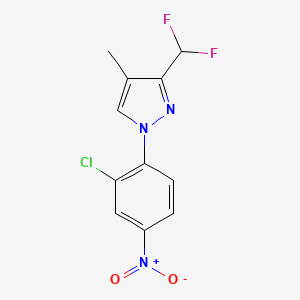![molecular formula C10H12FNO B2851527 [3-(2-Fluorophenyl)oxetan-3-yl]methanamine CAS No. 1507868-26-9](/img/structure/B2851527.png)
[3-(2-Fluorophenyl)oxetan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(2-Fluorophenyl)oxetan-3-yl]methanamine” is a chemical compound with the CAS Number: 1507868-26-9 . It has a molecular weight of 181.21 . The IUPAC name for this compound is (3-(2-fluorophenyl)oxetan-3-yl)methanamine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 . This code provides a specific textual representation of the molecular structure.Scientific Research Applications
Neurochemical Effects and Potential Applications
Research has extensively documented the neurochemical effects of amphetamine derivatives, including methamphetamine, which has similarities in structure and potential action to "[3-(2-Fluorophenyl)oxetan-3-yl]methanamine." Methamphetamine and similar compounds act on the central nervous system and affect dopamine, serotonin, and norepinephrine levels, leading to their potent stimulant and psychoactive effects. Such research is crucial for understanding the potential applications of these compounds in neurological and psychiatric disorders, including their use in exploring neural pathways, studying neurotoxicity, and potentially developing therapeutic agents for specific conditions (Krasnova & Cadet, 2009; Logan, 2002).
Exploring Neurotoxicity
Amphetamine derivatives' neurotoxic effects on the brain, particularly in dopamine and serotonin systems, are significant for understanding their impact and potential risks. Studies on methamphetamine have shown it causes long-term changes in the brain, including neurodegeneration and alterations in brain structure and function. This research is vital for assessing the safety profile of related compounds and considering their implications for long-term brain health (Cadet & Krasnova, 2007; McKenna & Peroutka, 1990).
Potential for Therapeutic Use
Despite the risks associated with neurotoxicity, research into the therapeutic potential of MDMA (a related compound) for treating post-traumatic stress disorder (PTSD) and other conditions highlights the possibility of using amphetamine derivatives in a controlled manner to benefit mental health. This area of research opens up potential applications for compounds like "this compound" in psychotherapy and the treatment of psychiatric disorders, provided their safety and efficacy can be thoroughly evaluated (Sessa, Higbed, & Nutt, 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-(2-fluorophenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCONSAITBCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2851446.png)

![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2851450.png)


![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)


![N-(4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2851464.png)
![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)
